4'-Chloro-3-(1,3-dioxolan-2-YL)benzophenone
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Overview
Description
4’-Chloro-3-(1,3-dioxolan-2-YL)benzophenone is an organic compound that belongs to the class of benzophenones Benzophenones are known for their applications in various fields, including pharmaceuticals, cosmetics, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 4-chlorobenzophenone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as recrystallization or column chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-3-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones with various functional groups.
Scientific Research Applications
4’-Chloro-3-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of UV-absorbing agents and photoinitiators for polymerization processes.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets such as enzymes or receptors. The chloro substituent and dioxolane ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4’-Chloro-3-(1,3-dioxolan-2-YL)acetophenone: Similar structure but with an acetophenone moiety.
4’-Chloro-3-(1,3-dioxolan-2-YL)phenylmethanol: Contains a phenylmethanol group instead of a benzophenone.
Uniqueness: 4’-Chloro-3-(1,3-dioxolan-2-YL)benzophenone is unique due to its specific combination of a chloro substituent and a dioxolane ring attached to a benzophenone core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-6-4-11(5-7-14)15(18)12-2-1-3-13(10-12)16-19-8-9-20-16/h1-7,10,16H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLMRXZISYGKBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645060 |
Source
|
Record name | (4-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741707-93-7 |
Source
|
Record name | (4-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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